molecular formula C8H6BrClN2 B1519690 7-Bromo-2-chloromethylimidazo[1,2-a]pyridine CAS No. 1019023-07-4

7-Bromo-2-chloromethylimidazo[1,2-a]pyridine

Numéro de catalogue: B1519690
Numéro CAS: 1019023-07-4
Poids moléculaire: 245.5 g/mol
Clé InChI: TVUSHKLKIHWGLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-2-chloromethylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H6BrClN2 and its molecular weight is 245.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

7-Bromo-2-chloromethylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H6_6BrClN2_2, with a molecular weight of approximately 233.5 g/mol. Its structure features a bromine atom at the 7-position and a chloromethyl group at the 2-position, which are critical for its biological activity.

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, various analogs have been synthesized and tested against multiple cancer cell lines, demonstrating IC50_{50} values in the low micromolar range. In particular, compounds derived from this scaffold have shown efficacy against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines, with some compounds exhibiting non-toxicity towards normal cells .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50_{50} (µM)Toxicity
This compoundPC-31.5Non-toxic
7fMCF-70.68Non-toxic
6MCF-70.004Non-toxic

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of imidazo[1,2-a]pyridine possess significant activity against various bacterial strains and fungi. The mechanism of action often involves the inhibition of essential enzymes or disruption of cellular processes in pathogens .

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundBacterial StrainMIC (µM)
This compoundE. coli5.0
6S. aureus0.03

Antiparasitic Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as antiparasitic agents. For example, compounds have been tested against Trypanosoma cruzi and Leishmania infantum with promising results. The most active derivatives showed IC50_{50} values in the sub-micromolar range against these parasites .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural features. The presence of halogen substituents at specific positions has been correlated with enhanced potency against various biological targets. For instance:

  • Bromine at the 7-position : Increases lipophilicity and potentially enhances cell membrane permeability.
  • Chloromethyl group at the 2-position : Serves as a reactive site for further functionalization, leading to improved biological profiles.

Case Studies

Several case studies have documented the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives:

  • A study by Moraski et al. reported nine new compounds that exhibited potent activity against multidrug-resistant tuberculosis (MDR-TB). The most promising compound showed an MIC value of 0.004 µM against replicating Mycobacterium tuberculosis .
  • Another research effort highlighted the synthesis of various analogs that demonstrated significant antikinetoplastid activity against Trypanosoma species with selectivity indices indicating low cytotoxicity to mammalian cells .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity:
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 7-bromo-2-chloromethylimidazo[1,2-a]pyridine, as effective agents against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). High throughput screening has identified several compounds within this class that exhibit promising minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains .

Anti-inflammatory Properties:
The compound has been investigated for its ability to modulate the activity of P2X7 receptors, which are implicated in various inflammatory diseases. Inhibition of these receptors may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuropharmacological Applications:
Imidazo[1,2-a]pyridine derivatives have shown promise in treating neurological disorders. They have been linked to various pharmacological activities including anxiolytic and hypnotic effects, contributing to the understanding of psychotropic drug mechanisms .

Organic Synthesis

Synthesis of Derivatives:
this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Various synthetic methodologies have been developed to modify its structure, enhancing its biological activity or facilitating the creation of novel compounds .

Functionalization Techniques:
The chloromethyl group in this compound allows for nucleophilic substitution reactions, leading to the generation of diverse derivatives that can be tailored for specific biological applications. For instance, reactions involving this compound can yield substituted imidazo[1,2-a]pyridines that exhibit enhanced pharmacological properties .

Case Studies

Study Focus Findings
Abrahams et al. (2023)Anti-TB ActivityIdentified hit compounds with MIC values between 0.03 to 5.0 μM against Mtb H37Rv strain .
Moraski et al. (2023)In vitro Anti-TB ActivityReported nine derivatives showing significant activity against replicating and non-replicating Mtb .
Bourgeade-Delmas et al. (2021)Antikinetoplastid ActivityEvaluated derivatives for cytotoxicity and efficacy against Leishmania species; demonstrated micromolar activity .

Propriétés

IUPAC Name

7-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUSHKLKIHWGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 110 mg (0.48 mmol) of (7-bromoimidazo[1,2-a]pyrid-2yl)methanol, prepared according to the protocol described in step 8.2, in 8 mL of anhydrous dichloromethane, stirred at room temperature under an inert atmosphere, is added 0.03 mL (0.53 mmol) of thionyl chloride. The reaction mixture is stirred at room temperature for 4 hours, hydrolysed at 0° C. by successive addition of 3 mL of cold water and 5 mL of saturated aqueous NaHCO3 solution and then extracted with three times 10 mL of dichloromethane. The combined organic phases are dried over sodium sulfate and then concentrated under reduced pressure. 80 mg of the expected product are obtained.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine
Reactant of Route 3
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.